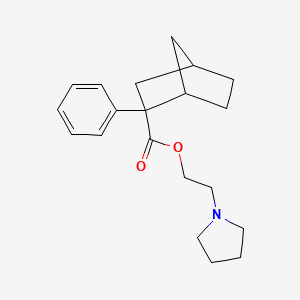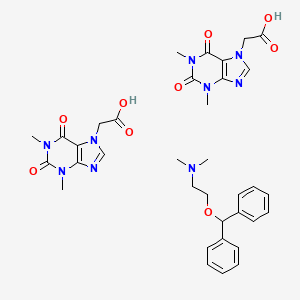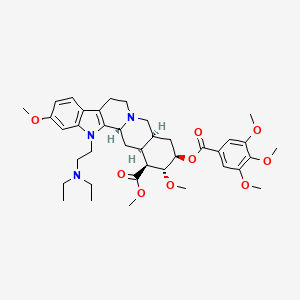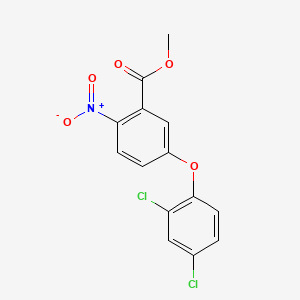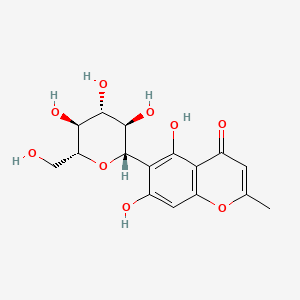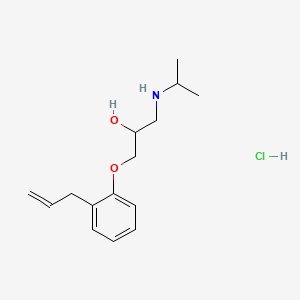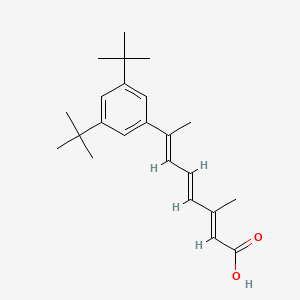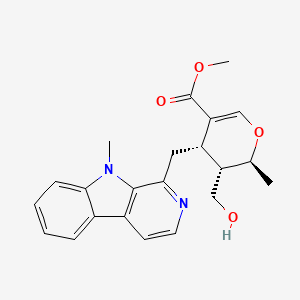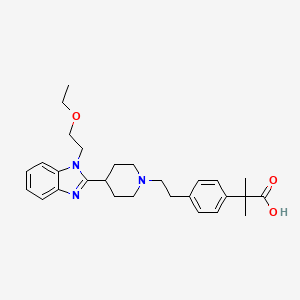
Bilastine
Vue d'ensemble
Description
La bilastine est un antihistaminique de deuxième génération utilisé principalement pour le traitement de la rhinite allergique et de l’urticaire . Elle est connue pour sa forte sélectivité pour le récepteur de l’histamine H1, son action rapide et sa durée d’action prolongée . Contrairement aux antihistaminiques de première génération, la this compound ne traverse pas la barrière hémato-encéphalique, ce qui minimise les effets sédatifs .
Applications De Recherche Scientifique
Bilastine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of potential impurities and intermediates.
Biology: Studied for its effects on histamine receptors and allergic responses.
Medicine: Primarily used for the treatment of allergic rhinoconjunctivitis and urticaria.
Industry: Utilized in the development of non-sedating antihistamines and related pharmaceutical products.
Mécanisme D'action
La bilastine exerce ses effets en se liant sélectivement au récepteur de l’histamine H1 et en l’inhibant . Au cours d’une réaction allergique, les mastocytes libèrent de l’histamine, qui se lie aux récepteurs H1 et déclenche des symptômes tels que les démangeaisons, les éternuements et la congestion nasale . En bloquant ces récepteurs, la this compound empêche l’activation de la voie de la réponse allergique, réduisant ainsi les symptômes .
Analyse Biochimique
Biochemical Properties
Bilastine functions by selectively inhibiting the histamine H1 receptor, which plays a crucial role in allergic reactions. By binding to this receptor, this compound prevents the activation of the receptor by histamine, thereby reducing allergic symptoms . This compound interacts with histamine H1 receptors on the surface of various cells, including mast cells and basophils, which are involved in the release of histamine during allergic reactions . This interaction is highly specific, with this compound showing a binding affinity (Ki) of 64 nM .
Cellular Effects
This compound exerts its effects on various cell types involved in allergic responses. By blocking histamine H1 receptors on mast cells and basophils, this compound prevents the release of histamine and other inflammatory mediators . This leads to a reduction in symptoms such as nasal congestion, itching, and hives . Additionally, this compound has been shown to have minimal effects on other cellular processes, such as cell signaling pathways and gene expression, due to its high selectivity for the H1 receptor .
Molecular Mechanism
At the molecular level, this compound acts as an inverse agonist of the histamine H1 receptor . During an allergic response, mast cells degranulate and release histamine, which binds to H1 receptors and triggers allergic symptoms . This compound binds to these receptors and stabilizes them in an inactive conformation, preventing histamine from exerting its effects . This inhibition reduces the development of allergic symptoms by blocking the downstream signaling pathways activated by histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a rapid onset of action, with peak plasma concentrations reached within 1.3 hours after oral administration . The drug has a half-life of approximately 14.5 hours, allowing for once-daily dosing . This compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have demonstrated that this compound maintains its efficacy and safety profile over extended periods of use .
Dosage Effects in Animal Models
Preclinical studies in animal models have shown that this compound is well-tolerated at various dosages . In repeated-dose toxicity studies, this compound at doses up to 2,000 mg/kg/day did not cause mortality or significant adverse effects in rats and mice . At the highest doses, some reversible effects on body weight and food consumption were observed . In pregnant and lactating rats, this compound was well-tolerated, with no observed adverse effects on embryo-fetal development at doses up to 400 mg/kg/day .
Metabolic Pathways
This compound is not significantly metabolized in the human body and does not interact with the cytochrome P450 enzyme system . This lack of metabolism reduces the potential for drug-drug interactions and makes this compound a safer option for patients taking multiple medications . The primary route of elimination for this compound is through feces (66.5%) and urine (28.3%) .
Transport and Distribution
This compound is absorbed rapidly after oral administration, with an absolute bioavailability of 61% . It is highly bound to plasma proteins (84-90%), which facilitates its distribution throughout the body . This compound’s distribution is influenced by transport proteins such as P-glycoprotein, which limits its uptake into the brain and contributes to its peripheral selectivity . The drug is primarily excreted unchanged in the feces and urine .
Subcellular Localization
This compound’s subcellular localization is primarily at the cell membrane, where it interacts with histamine H1 receptors . This localization is crucial for its function as an antihistamine, as it allows this compound to effectively block histamine binding and prevent receptor activation . This compound does not undergo significant post-translational modifications or targeting to other cellular compartments, which contributes to its high specificity and minimal off-target effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La bilastine peut être synthétisée selon différentes méthodes, dont l’une implique le réarrangement oxydatif d’intermédiaires spécifiques . Le processus comprend généralement l’utilisation de solvants, de réactifs et de conditions de réaction spécifiques pour obtenir un rendement et une pureté élevés . Par exemple, une méthode consiste à faire réagir un dérivé du benzimidazole avec un dérivé de la pipéridine dans des conditions contrôlées .
Méthodes de production industrielle : La production industrielle de la this compound implique souvent des processus évolutifs et commercialement viables. Ces méthodes se concentrent sur l’optimisation du rendement, de la pureté et de la rentabilité. Une telle méthode consiste à utiliser des intermédiaires nouveaux et des paramètres de réaction spécifiques pour garantir une production de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions : La bilastine subit diverses réactions chimiques, notamment l’oxydation et la substitution .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants et des solvants spécifiques. Par exemple, la dégradation de la this compound dans des conditions oxydantes peut conduire à la formation de dérivés du benzimidazole et de la N-oxyde d’amine .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés du benzimidazole et de la N-oxyde d’amine, qui ont été identifiés par spectrométrie de masse à haute résolution .
4. Applications de la recherche scientifique
La this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée dans la synthèse d’impuretés et d’intermédiaires potentiels.
Biologie : Étudiée pour ses effets sur les récepteurs de l’histamine et les réponses allergiques.
Médecine : Principalement utilisée pour le traitement de la rhinite allergique et de l’urticaire.
Industrie : Utilisée dans le développement d’antihistaminiques non sédatifs et de produits pharmaceutiques connexes.
Comparaison Avec Des Composés Similaires
La bilastine est souvent comparée à d’autres antihistaminiques de deuxième génération tels que la cétirizine, la fexofénadine et la desloratadine .
Unicité :
Composés similaires :
Fexofénadine : D’une efficacité similaire à celle de la this compound, mais elle peut avoir des propriétés pharmacocinétiques différentes.
Desloratadine : Également efficace dans le traitement des symptômes allergiques, mais elle peut avoir des profils de liaison aux récepteurs différents.
La this compound se distingue par son équilibre entre l’efficacité, la sécurité et les effets sédatifs minimes, ce qui en fait un choix privilégié pour de nombreux patients atteints de conditions allergiques .
Propriétés
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057678 | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202189-78-4 | |
| Record name | Bilastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
